molecular formula C14H11BrO3 B1224145 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 92152-60-8

2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No. B1224145
CAS RN: 92152-60-8
M. Wt: 307.14 g/mol
InChI Key: GVDMPWQNNRNDOG-UHFFFAOYSA-N
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Patent
US09408826B2

Procedure details

Resorcinol is reacted with 2-(4-bromophenyl)acetyl chloride forming the product 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone. Such reactions are described in Chemistry of Heterocyclic Compounds (NY, N.Y., USA) 1977 Vol., 13, p. 948-953. The product is reacted with triethylorth formate to form 3-(4-bromophenyl)-7-hydroxy-chromen-4-one which can be reacted with methane sulfonyl chloride and a base to form [3-(4-bromophenyl)-4-oxo-chromen-7-yl] methanesulfonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic Compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C=CC=C(O)C=1)O.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17](Cl)=[O:18])=[CH:12][CH:11]=1.BrC1C=CC(C[C:28]([C:30]2[CH:35]=[CH:34][C:33]([OH:36])=[CH:32][C:31]=2O)=[O:29])=CC=1.C([O-])=O>>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[C:28](=[O:29])[C:30]3[C:31](=[CH:32][C:33]([OH:36])=[CH:34][CH:35]=3)[O:18][CH:17]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)C1=C(C=C(C=C1)O)O
Step Two
Name
Heterocyclic Compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=COC2=CC(=CC=C2C1=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.